![molecular formula C18H30O4 B14317693 3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane) CAS No. 111530-49-5](/img/structure/B14317693.png)
3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicycloheptane family, known for its stability and reactivity, making it a valuable subject in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane typically involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Further reactions involve the formation of the oxabicycloheptane structure through specific cyclization processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of advanced catalytic systems and controlled reaction conditions is crucial to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxabicycloheptanone derivatives.
Reduction: Reduction reactions typically involve the use of NADPH-dependent reductases.
Substitution: The compound can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxabicycloheptane derivatives, which can be further utilized in different chemical applications.
Applications De Recherche Scientifique
1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting or modifying their activity . This interaction can lead to various biological effects, including enzyme inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane stands out due to its unique structure, which combines two oxabicycloheptane units linked by a butane chain. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
111530-49-5 |
|---|---|
Formule moléculaire |
C18H30O4 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
3-[4-(7-oxabicyclo[4.1.0]heptan-3-ylmethoxy)butoxymethyl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C18H30O4/c1(7-19-11-13-3-5-15-17(9-13)21-15)2-8-20-12-14-4-6-16-18(10-14)22-16/h13-18H,1-12H2 |
Clé InChI |
FCJFXPRMUHRGOO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(O2)CC1COCCCCOCC3CCC4C(C3)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




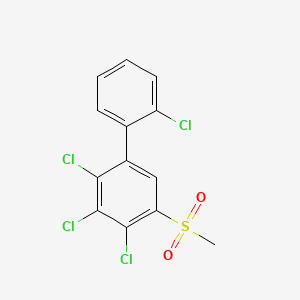

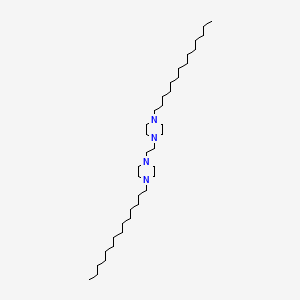

![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
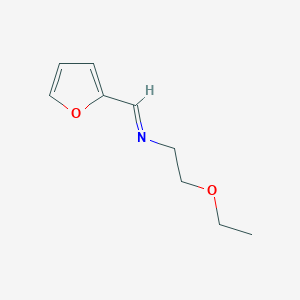

![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
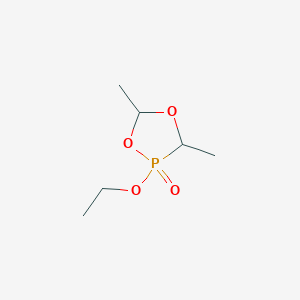
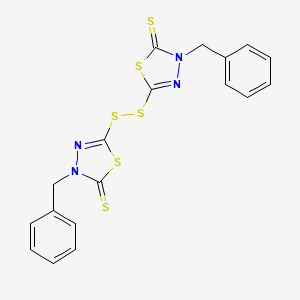
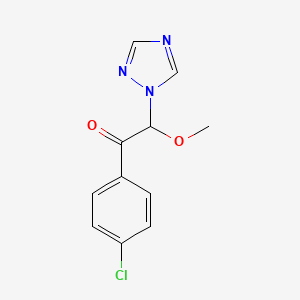
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
